N-Allylstearamide

Copolymerization Monomer Reactivity Polymer Synthesis

N-Allylstearamide (CAS 13360-25-3) is a long-chain fatty acid amide featuring a terminal allyl group, with molecular formula C₂₁H₄₁NO and a molecular weight of 323.56 g/mol. This structural hybrid between a fatty amide (derived from stearic acid) and an olefinic reactive handle enables its utility in copolymerization reactions and as a functional monomer for graft copolymer synthesis.

Molecular Formula C21H41NO
Molecular Weight 323.6 g/mol
CAS No. 13360-25-3
Cat. No. B080502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allylstearamide
CAS13360-25-3
SynonymsN-ALLYL STEARAMIDE
Molecular FormulaC21H41NO
Molecular Weight323.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NCC=C
InChIInChI=1S/C21H41NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)22-20-4-2/h4H,2-3,5-20H2,1H3,(H,22,23)
InChIKeyHKKGHYAJDLYYNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Allylstearamide (CAS 13360-25-3) for Scientific Procurement: Core Identity and Functional Positioning


N-Allylstearamide (CAS 13360-25-3) is a long-chain fatty acid amide featuring a terminal allyl group, with molecular formula C₂₁H₄₁NO and a molecular weight of 323.56 g/mol . This structural hybrid between a fatty amide (derived from stearic acid) and an olefinic reactive handle enables its utility in copolymerization reactions and as a functional monomer for graft copolymer synthesis [1]. Key physicochemical parameters include a melting point of 83.5–84.1 °C (in ethanol), a calculated boiling point of 456.1±24.0 °C, and a predicted density of 0.860±0.06 g/cm³ . The compound is primarily documented in polymer science contexts, where its allyl functionality serves as a site for free-radical grafting onto polymer backbones, enabling the creation of dispersants and viscosity index improvers for lubricating oil applications [2].

N-Allylstearamide (CAS 13360-25-3): Why In-Class Amide Substitution Is Not a Viable Procurement Strategy


Generic substitution among fatty amides is not appropriate for N-allylstearamide due to its unique copolymerization parameters and chain-transfer behavior that differ fundamentally from both saturated analogs (e.g., stearamide, which lacks reactive unsaturation) and structurally similar monomers such as N-octadecylacrylamide [1]. The terminal allyl group confers a distinct Q-e scheme (Q₁ = 0.043, e₁ = −0.59) that governs its reactivity in radical copolymerizations [1]. Furthermore, N-allylstearamide acts as a degradative chain-transfer agent in vinyl polymerizations, a behavior not observed with saturated fatty amides [2]. In lubricant dispersant applications, the N-allyl amide grafting chemistry is specifically claimed in patent literature for achieving unexpected dispersancy and shear stability, a performance profile not achievable with non-allylic amides or alternative grafting monomers such as maleic anhydride or vinyl pyridine [3].

N-Allylstearamide (CAS 13360-25-3): Quantified Differentiators for Scientific Selection


Monomer Reactivity Ratios: N-Allylstearamide vs. N-Octadecylacrylamide in Acrylonitrile Copolymerization

N-Allylstearamide exhibits markedly lower reactivity toward acrylonitrile compared to the structurally related N-octadecylacrylamide, which bears an acrylamide rather than an allylamide double bond. This difference quantifies the reduced copolymerization tendency of the allyl monomer [1].

Copolymerization Monomer Reactivity Polymer Synthesis

Chain-Transfer Constants for Vinyl Monomers Polymerized in N-Allylstearamide

N-Allylstearamide functions as a degradative chain-transfer agent in the polymerization of common vinyl monomers. The transfer constant varies by over two orders of magnitude depending on the monomer, with vinyl acetate exhibiting exceptionally high transfer relative to methyl methacrylate [1].

Chain Transfer Polymerization Kinetics Molecular Weight Control

Polymer Formation Efficiency: N-Allylstearamide vs. Allyl Esters in Peroxide-Initiated Reactions

In reactions with benzoyl peroxide, N-allylstearamide exhibits significantly lower polymer formation efficiency compared to typical allyl esters, as quantified by the monomer consumption per initiator radical (dM/dP) [1].

Wax Synthesis Peroxide Initiation Polymer Yield

Homopolymerization Degree of Polymerization: N-Allylstearamide vs. N-Allylacetamide

Under identical initiation conditions with benzoyl peroxide, both N-allylstearamide and the shorter-chain analog N-allylacetamide yield oligomers with essentially the same low degree of polymerization, indicating that the long stearamide chain does not significantly alter the intrinsic polymerization limitation imposed by the allyl group [1].

Homopolymerization Degree of Polymerization Oligomer Synthesis

N-Allylstearamide (CAS 13360-25-3): Evidence-Driven Application Scenarios for Scientific and Industrial Procurement


Graft Copolymer Synthesis for Lubricating Oil Dispersants and Viscosity Index Improvers

Based on patent claims, N-allylstearamide serves as the N-allyl amide monomer in the preparation of graft copolymers comprising a star-shaped polymer backbone. These copolymers exhibit dispersant and viscosity index-improving properties with unexpected high dispersancy and excellent shear stability [1]. Procurement is justified for laboratories or pilot plants engaged in developing ashless dispersant additives for lubricating oils, where the allyl functionality enables free-radical grafting onto hydrogenated star-shaped polymers.

Synthesis of Medium-Hard, High-Melting Waxes via Peroxide Treatment

Heating pure N-allylstearamide or mixed allylamides with benzoyl peroxide at 90 °C for 3 hours yields medium-hard, high-melting (ca. 70–80 °C) waxes of light color suitable for polish applications [2]. The hardness of the resulting wax increases with peroxide concentration, reaching an optimum at 3–8 g peroxide per 100 g amide. Procurement is indicated for development of synthetic waxes where performance intermediate between polyethylene waxes and premium natural waxes (e.g., carnauba) is acceptable [2].

Copolymerization Studies Requiring Quantified Monomer Reactivity Parameters

N-Allylstearamide possesses well-characterized copolymerization parameters (mean Q = 0.043, e = −0.59) and monomer-specific reactivity ratios with acrylonitrile (r₁ = 0.118), vinylidene chloride (r₁ ≈ 0), and vinyl acetate (r₁ = 0.0532) [3]. This quantitative dataset supports its procurement for academic and industrial copolymerization research where precise prediction of copolymer composition and sequence distribution is required, particularly when comparing allylic versus acrylic fatty amide monomers.

Chain-Transfer Agent for Controlled Molecular Weight Reduction in Vinyl Polymerizations

Due to its degradative chain-transfer behavior, N-allylstearamide can be employed to systematically reduce the molecular weight of polymers derived from vinyl acetate (Cₛ = 62.01 × 10⁻³) and, to a lesser extent, styrene and methyl methacrylate [4]. Procurement is justified for process development requiring a fatty amide-based chain-transfer agent that introduces hydrophobic stearamide functionality while simultaneously limiting molecular weight build-up.

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